N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide
Overview
Description
N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework. This particular compound is characterized by the presence of an adamantyl group, a propyl chain, a chloro substituent, a nitro group, and a benzenesulfonamide moiety. These structural features contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-n-propyladamantane . This intermediate is then subjected to further functionalization to introduce the chloro and nitro groups, as well as the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Substitution: The benzenesulfonamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structural properties make it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Adamantane derivatives are known for their antiviral and antiparkinsonian properties, and this compound may have potential therapeutic applications.
Industry: It can be used in the development of advanced materials, such as polymers and lubricants, due to its thermal stability and rigidity.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The chloro and nitro groups may participate in specific interactions with active sites, while the benzenesulfonamide moiety can contribute to the overall binding and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives such as amantadine, memantine, and rimantadine . These compounds share the adamantyl core structure but differ in their functional groups and overall properties.
Uniqueness
N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O4S/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)21-27(25,26)15-3-4-16(20)17(8-15)22(23)24/h3-4,8,12-14,18,21H,2,5-7,9-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSYFWGBTKBMKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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